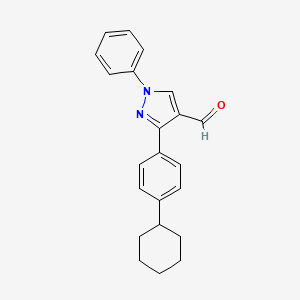

3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

CAS No.: 956706-66-4

Cat. No.: VC6416642

Molecular Formula: C22H22N2O

Molecular Weight: 330.431

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956706-66-4 |

|---|---|

| Molecular Formula | C22H22N2O |

| Molecular Weight | 330.431 |

| IUPAC Name | 3-(4-cyclohexylphenyl)-1-phenylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C22H22N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17H,1,3-4,7-8H2 |

| Standard InChI Key | XIPDVARSVVHQCT-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound is systematically named according to IUPAC guidelines as 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Its CAS registry number (956404-93-6) ensures unambiguous identification in chemical databases. The molecular structure comprises:

-

A pyrazole core (1H-pyrazole) with nitrogen atoms at positions 1 and 2.

-

A phenyl group substituted at position 1.

-

A 4-cyclohexylphenyl group at position 3.

-

A formyl (-CHO) functional group at position 4.

The SMILES notation C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 and InChIKey FHDWSVQSQBYXJC-HZHRSRAPSA-N provide precise representations of its connectivity and stereochemistry.

Structural Comparison to Analogues

Comparative analysis with related pyrazole-4-carbaldehydes reveals distinct features:

The cyclohexyl group introduces significant steric bulk and lipophilicity compared to simpler phenyl or chlorophenyl analogues .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves palladium-catalyzed cross-coupling reactions, as demonstrated by Arbačiauskienė et al. :

Step 1: Triflate Intermediate Formation

1-Phenylpyrazol-3-ol undergoes triflation with trifluoromethanesulfonic anhydride to yield the corresponding triflate.

Step 2: Suzuki-Miyaura Coupling

The triflate reacts with 4-cyclohexylphenylboronic acid under Pd(PPh) catalysis in 1,4-dioxane with KPO as base. Typical conditions include reflux (110°C) for 12–24 hours, achieving yields of 65–78% .

Step 3: Oxidation to Carbaldehyde

The 4-methylpyrazole intermediate is oxidized using MnO or Dess-Martin periodinane to install the formyl group.

Characterization Techniques

-

NMR Spectroscopy: NMR reveals distinct signals for the formyl proton (~9.8 ppm), pyrazole ring protons (7.2–8.1 ppm), and cyclohexyl group (1.2–2.3 ppm) .

-

IR Spectroscopy: A strong absorption band at ~1680 cm confirms the presence of the aldehyde group.

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 345.446 [M+H].

Physicochemical Properties

Physical State and Solubility

The compound is typically obtained as a light-yellow crystalline solid. Experimental data indicate:

-

Density: Estimated at 1.18–1.21 g/cm based on structural analogs .

-

Solubility: Limited solubility in water; dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl).

Stability and Reactivity

-

The aldehyde group is susceptible to nucleophilic attack, enabling condensation reactions with amines or hydrazines to form imines or hydrazones.

-

The cyclohexyl group enhances stability against oxidative degradation compared to linear alkyl chains .

Biological Activities and Applications

Structure-Activity Relationships (SAR)

-

Cyclohexyl Group: Enhances membrane permeability due to lipophilicity (calculated logP ≈ 4.2).

-

Aldehyde Position: The 4-carbaldehyde orientation optimizes binding to enzymatic active sites .

Research Findings and Future Directions

Key Studies

-

Cross-Coupling Optimization: Arbačiauskienė et al. achieved 78% yield in Suzuki reactions using KBr as additive, reducing Pd catalyst loading to 4 mol% .

-

Crystallography: X-ray diffraction of a chlorophenyl analogue revealed planar pyrazole rings with dihedral angles <5° relative to substituents, suggesting similar rigidity in the target compound .

Challenges and Opportunities

-

Synthetic Scalability: Current routes require expensive Pd catalysts; future work could explore Ni-based systems.

-

Biological Screening: No in vivo data exist for this compound. Prioritize assays for kinase inhibition and cytotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume